molecular formula C16H11ClO4 B11823676 6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid

6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid

Cat. No.: B11823676
M. Wt: 302.71 g/mol
InChI Key: UDZBVWJPOCPFNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid is an organic compound with a complex structure that includes a benzofuran ring substituted with a benzyloxy group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid typically involves multiple steps. One common method includes the initial formation of the benzofuran ring, followed by the introduction of the benzyloxy and chlorine substituents. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are carefully controlled to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Researchers may investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Benzyloxy)-5-chlorobenzofuran-2-carboxylic acid include other benzofuran derivatives with different substituents, such as:

  • 5-chlorobenzofuran-2-carboxylic acid
  • 6-(Benzyloxy)benzofuran-2-carboxylic acid
  • 5-chloro-6-(methoxy)benzofuran-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H11ClO4

Molecular Weight

302.71 g/mol

IUPAC Name

5-chloro-6-phenylmethoxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C16H11ClO4/c17-12-6-11-7-15(16(18)19)21-13(11)8-14(12)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)

InChI Key

UDZBVWJPOCPFNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C3C=C(OC3=C2)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.